Methyl 2-(3-bromo-2-fluorophenyl)propanoate

Description

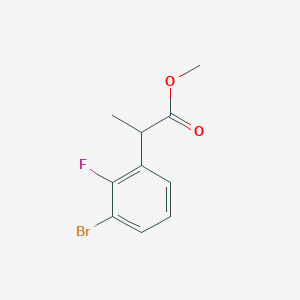

Methyl 2-(3-bromo-2-fluorophenyl)propanoate is an organobromine and organofluorine compound featuring a substituted phenyl ring with bromo (Br) and fluoro (F) groups at the 3- and 2-positions, respectively. The ester functional group (-COOCH3) and a methyl-substituted propanoate backbone contribute to its physicochemical properties, including solubility in organic solvents and reactivity in hydrolysis or substitution reactions.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-(3-bromo-2-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H10BrFO2/c1-6(10(13)14-2)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 |

InChI Key |

SXXJONWKMCVOHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-2-fluorophenyl)propanoate typically involves the esterification of 2-(3-bromo-2-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenylpropanoates.

Reduction: 2-(3-bromo-2-fluorophenyl)propanol.

Oxidation: 2-(3-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-(3-bromo-2-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2-fluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

*Note: Molecular weight estimated based on analogs.

Key Observations :

- Substituent Positionality: The position of bromo and fluoro groups on the phenyl ring significantly impacts steric and electronic properties. For instance, 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid differs from the target compound in bromine placement (4-Br vs.

- Functional Groups : The ester group in the target compound enhances lipophilicity compared to carboxylic acid analogs, which exhibit higher aqueous solubility at physiological pH due to ionization .

Hydrolysis of Ester to Acid

The target compound’s methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, as demonstrated in the synthesis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid. This process involves base-catalyzed hydrolysis (KOH in methanol/acetone) with a 41% yield . Comparable conditions (e.g., aqueous NaOH or HCl) are expected for the hydrolysis of this compound.

Reactivity Trends :

- Ester Stability: The methyl ester group is less prone to spontaneous hydrolysis compared to ethyl or benzyl esters, as seen in the stability of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate during synthesis .

- Acid Derivatives: Carboxylic acid analogs (e.g., 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid) are more reactive in coupling reactions (e.g., amide formation) due to the presence of the -COOH group .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Compounds

Notable Trends:

- Boiling Points: Aliphatic bromo-acids (e.g., 2-bromo-2-methylpropanoic acid) exhibit higher boiling points (200°C) due to hydrogen bonding, whereas esters (e.g., target compound) likely have lower boiling points .

- Solubility: Esters generally show better solubility in non-polar solvents compared to carboxylic acids, aligning with the dichloromethane washing step used in the synthesis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid .

Crystallographic and Conformational Insights

The crystal structure of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid reveals a planar phenyl ring with mean C–C bond lengths of 0.008 Å and an R factor of 0.065 . For this compound, the fluorine atom’s electronegativity may influence crystal packing via dipole interactions, though experimental data are lacking.

Biological Activity

Methyl 2-(3-bromo-2-fluorophenyl)propanoate is a brominated ester derivative of propanoic acid, notable for its biological activity and potential therapeutic applications. This compound contains a bromine atom at the second carbon and a fluorophenyl group at the third carbon, which significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHBrF

- Molecular Weight : Approximately 273.1 g/mol

- Key Functional Groups : Bromine and fluorine substituents enhance the compound's binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, which leads to alterations in biochemical pathways. The presence of halogen atoms (bromine and fluorine) is particularly significant as they can influence the compound's interaction with enzymes and receptors.

Target Interaction

- The compound has been shown to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt metabolic pathways, impacting cellular signaling and gene expression.

Biochemical Pathways Affected

- Cell Signaling : Alters pathways related to growth factors and hormonal signaling.

- Gene Expression : Modulates transcription factors that regulate gene expression.

- Metabolism : Influences metabolic processes by affecting enzyme kinetics.

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its bioavailability and therapeutic potential. Factors such as solubility, stability, and molecular size play a significant role in its pharmacokinetic profile.

Biological Activity Studies

Numerous studies have highlighted the compound's significant biological effects:

- Enzyme Inhibition : Research indicates that this compound exhibits enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways. This inhibition can lead to downstream effects on cellular functions.

- Cellular Effects : The compound influences various cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate receptor activity or intracellular signaling cascades.

Study on Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific enzymes demonstrated that it could significantly reduce enzyme activity at micromolar concentrations. The results indicated a dose-dependent relationship between the compound concentration and its inhibitory effects on target enzymes.

Impact on Cell Lines

In vitro studies using various cancer cell lines showed that treatment with this compound led to reduced cell proliferation and altered apoptosis rates. These findings suggest potential applications in cancer therapeutics .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Significant inhibition observed in metabolic enzymes at low concentrations. |

| Cellular Signaling | Modulates pathways affecting growth factor responses and apoptosis. |

| Gene Expression | Alters transcription factor activity leading to changes in gene regulation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.